N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide
Description
N-(2-Hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position (C4), an N-methyl group, and a 2-hydroxy-3-morpholinopropyl chain at the sulfonamide nitrogen.
Properties
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-13-3-5-15(6-4-13)22(19,20)16(2)11-14(18)12-17-7-9-21-10-8-17/h3-6,14,18H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBTPRTFMLJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 2-hydroxy-3-morpholinopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group and morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The sulfonamide moiety can interact with enzymes, potentially inhibiting their function by mimicking the natural substrate or binding to the active site.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the N,4-dimethylbenzenesulfonamide core but differ in substituents attached to the sulfonamide nitrogen. Key comparisons include:
Physicochemical Properties
Solubility :
Stability :
Pharmacological Potential
- Anticancer Agents : The oxazole and carbazole derivatives () highlight the importance of heterocyclic substituents in modulating activity. The target compound’s morpholine group could balance solubility and target engagement, making it a candidate for optimization.
Biological Activity
N-(2-hydroxy-3-morpholinopropyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula: C12H17N3O3S
- Molecular Weight: 285.34 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors that play a role in inflammatory and proliferative processes.
- Inhibition of Lipoxygenases (LOXs): The compound has been shown to inhibit human lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX), which is involved in the metabolism of arachidonic acid to bioactive lipid mediators. This inhibition can reduce inflammatory responses and platelet aggregation, making it a candidate for treating conditions such as thrombosis and inflammation .
- Impact on Eicosanoid Signaling: By modulating the production of hydroxyeicosatetraenoic acids (HETEs), this compound may influence various physiological responses including cell proliferation and apoptosis .
Pharmacological Profile
The pharmacological profile of this compound indicates several promising therapeutic effects:
- Anti-inflammatory Activity: Studies have demonstrated that the compound significantly reduces markers of inflammation in vitro and in vivo models.
- Antithrombotic Effects: It inhibits platelet aggregation induced by PAR-4 activation, suggesting potential use in preventing thrombotic events .
- Cancer Therapeutics: Preliminary data indicate that the compound may have applications in oncology by inhibiting tumor cell proliferation through its action on LOXs.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
